4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid
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Overview
Description
4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid is a compound that features a thiadiazole ring, a butanoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Substitution Reactions: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Formation of substituted thiadiazole derivatives.
Oxidation and Reduction: Formation of oxidized or reduced derivatives, depending on the specific reaction conditions.
Scientific Research Applications
4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal the active amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-[(Tert-butoxy)carbonyl]amino]methyl]benzoic acid
- **tert-Butyl carbamate
- **tert-Butyloxycarbonyl-protected amino acids
Uniqueness
4-(5-{[(Tert-butoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)butanoic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The Boc protecting group also allows for selective deprotection, enabling targeted modifications in synthetic and biological applications.
Properties
Molecular Formula |
C11H17N3O4S |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]butanoic acid |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(17)12-9-14-13-7(19-9)5-4-6-8(15)16/h4-6H2,1-3H3,(H,15,16)(H,12,14,17) |
InChI Key |
VTUUHISDRMJASK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)CCCC(=O)O |
Origin of Product |
United States |
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